molecular formula C17H20N8O2 B3008980 6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2201777-91-3

6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

カタログ番号 B3008980
CAS番号: 2201777-91-3
分子量: 368.401
InChIキー: PUUHTNIQNNRPMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups and rings including a cyclopropyl group, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a tetrahydropyrimidine ring. These groups are known to exhibit various biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are typically synthesized through multi-step reactions involving nucleophilic substitution, cyclization, and condensation reactions .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the azetidine ring could undergo ring-opening reactions, and the triazole ring could participate in click reactions .

科学的研究の応用

Anticancer Research

The core structure of this compound, which includes a 1,2,4-triazolo[4,3-b]pyridazine moiety, is known for its potential anticancer properties. Researchers have synthesized derivatives of this scaffold to target various cancer cell lines, exploring the structure-activity relationship to optimize therapeutic efficacy .

Antimicrobial Activity

Compounds with 1,2,4-triazole rings have been extensively studied for their antimicrobial activity. This particular compound, with its triazole and pyrimidine components, could be investigated for its effectiveness against a range of bacterial and fungal pathogens .

Analgesic and Anti-inflammatory Applications

The 1,2,4-triazole nucleus is also associated with analgesic and anti-inflammatory activities. The compound could be part of research aimed at developing new pain relief medications or anti-inflammatory drugs .

Enzyme Inhibition

This compound’s structure suggests potential as an enzyme inhibitor. It could be designed to inhibit enzymes like carbonic anhydrase, cholinesterase, or aromatase, which are relevant in conditions such as glaucoma, Alzheimer’s disease, and estrogen-dependent cancers .

Antiviral Research

The triazolo[4,3-b]pyridazine component may confer antiviral properties. This compound could be synthesized and tested against various viruses, contributing to the development of new antiviral drugs .

Antioxidant Properties

Given the presence of nitrogen-rich heterocycles, this compound might exhibit antioxidant properties. Research could focus on its capacity to neutralize free radicals, which has implications in aging and chronic diseases .

Antitubercular Agents

The structural complexity and the presence of multiple heterocyclic rings make this compound a candidate for antitubercular drug development. It could be tested against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Pharmacokinetic Studies

In silico pharmacokinetic studies could be conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Such studies are crucial in the early stages of drug development to assess the potential of a compound as a therapeutic agent .

将来の方向性

Future research could involve synthesizing the compound and testing its biological activity. Additionally, modifications could be made to the structure to enhance its activity or reduce potential toxicity .

特性

IUPAC Name

6-[[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2/c1-22(14-7-15(26)23(2)17(27)18-14)11-8-24(9-11)13-6-5-12-19-20-16(10-3-4-10)25(12)21-13/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUHTNIQNNRPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。